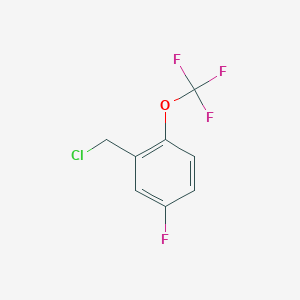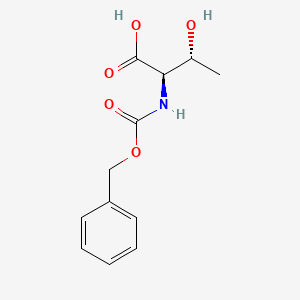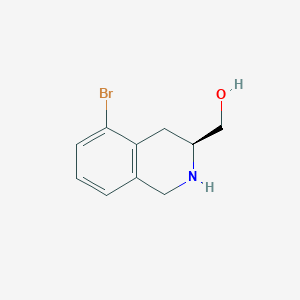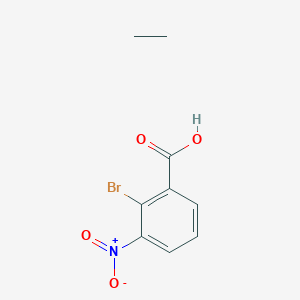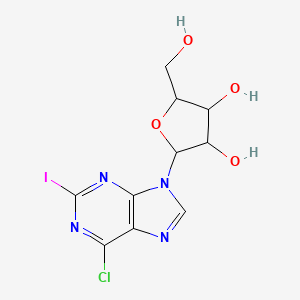
2-(6-Chloro-2-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Chloro-2-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a synthetic organic compound that belongs to the class of purine analogs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-2-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of chlorine and iodine atoms into the purine ring.
Glycosylation: Attachment of the oxolane ring to the purine base.
Hydroxymethylation: Introduction of hydroxymethyl groups to the oxolane ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxymethyl groups.
Reduction: Reduction reactions could potentially modify the halogenated purine ring.
Substitution: Nucleophilic substitution reactions might occur at the halogenated positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups into the purine ring.
Scientific Research Applications
Chemistry
In chemistry, 2-(6-Chloro-2-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its interactions with enzymes involved in nucleic acid metabolism.
Medicine
In medicine, it could be investigated for its potential as an antiviral or anticancer agent, given its structural similarity to other nucleoside analogs.
Industry
In industry, the compound might find applications in the development of pharmaceuticals or as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action for compounds like 2-(6-Chloro-2-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol often involves incorporation into nucleic acids, leading to chain termination or inhibition of nucleic acid synthesis. This can interfere with the replication of viruses or the proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-2’-deoxyadenosine: Another purine analog with antiviral and anticancer properties.
2-Iodo-2’-deoxyadenosine: Similar structure with iodine substitution.
6-Chloropurine: A simpler purine analog with a single chlorine substitution.
Uniqueness
2-(6-Chloro-2-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is unique due to the combination of chlorine and iodine substitutions on the purine ring, as well as the presence of hydroxymethyl groups on the oxolane ring. This unique structure may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
2-(6-chloro-2-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClIN4O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXRSMOYQZICAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClIN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
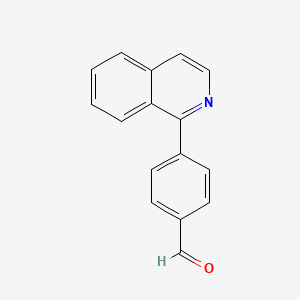
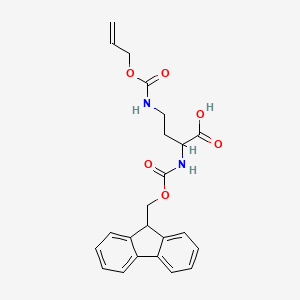
methylidene}hydrazinyl]-1,3-benzothiazole](/img/structure/B12822738.png)
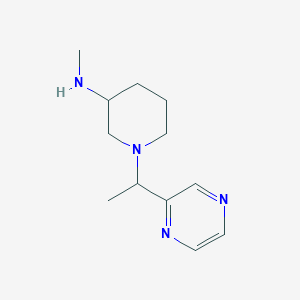
![(2S)-7-[(3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one](/img/structure/B12822756.png)
![(2-Carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl) sulfate;tetrabutylazanium](/img/structure/B12822757.png)
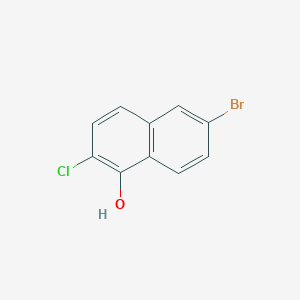

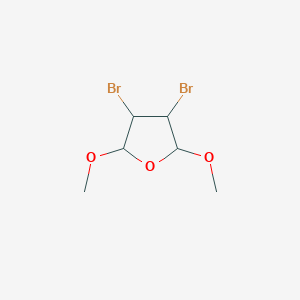
![2-(3-Methylbut-2-en-1-yl)-1H-benzo[d]imidazole](/img/structure/B12822776.png)
